1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine
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Overview
Description
1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethoxy)aniline and 1,4-di(2′-thienyl)-1,4-butadione.
Reaction Conditions: A mixture of 4-(trifluoromethoxy)aniline (0.744 g, 4.2 mmol), 1,4-di(2′-thienyl)-1,4-butadione (0.35 g, 1.4 mmol), 12 mL toluene, and 7 mg p-toluenesulfonic acid is stirred for 36 hours under reflux.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices.
Mechanism of Action
The mechanism of action of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxy group and have been studied for their electrochromic properties.
Thiazoles: Compounds containing a thiazole ring, which exhibit diverse biological activities.
Uniqueness: 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine is unique due to its combination of a trifluoromethoxy group, a thiophene ring, and an ethanamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NOS/c1-8(17)12-6-9(7-19-12)10-4-2-3-5-11(10)18-13(14,15)16/h2-8H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCVGHZVAJUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)C2=CC=CC=C2OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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